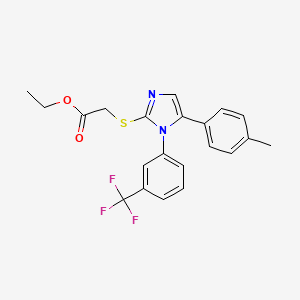

ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Description

Historical Development of Substituted Imidazole-Thioacetate Compounds

The synthesis of imidazole derivatives dates to 1858, when Heinrich Debus first prepared imidazole via the condensation of glyoxal, formaldehyde, and ammonia. This foundational work laid the groundwork for modern heterocyclic chemistry. The introduction of sulfur-containing substituents, such as thioacetate groups, emerged prominently in the mid-20th century as researchers sought to enhance the physicochemical and biological properties of imidazole scaffolds.

A pivotal advancement occurred in 2019 with the development of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, which demonstrated the critical role of thioacetate linkages in modulating antibacterial activity. By 2024, synthetic methodologies had evolved to enable the efficient production of trisubstituted imidazoles, including those with aryl and fluorinated substituents, through catalytic HCl-mediated cyclization and hydrazonyl chloride reactions. These innovations directly enabled the synthesis of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate, showcasing the compound’s structural complexity and synthetic accessibility.

Position in Medicinal Chemistry

This compound occupies a unique niche in medicinal chemistry due to three key structural features:

- Imidazole Core : The nitrogen-rich aromatic system participates in hydrogen bonding and π-π stacking interactions, enhancing target binding affinity.

- Thioacetate Bridge : The -S-CH2-COOEt group improves metabolic stability compared to oxygen-based analogs while maintaining solubility.

- Fluorinated Aromatic Substituents : The 3-(trifluoromethyl)phenyl group confers electron-withdrawing effects and lipophilicity, optimizing blood-brain barrier penetration.

Table 1: Key Physicochemical Properties

Significance in Drug Discovery and Development

The compound’s design reflects strategic drug optimization principles:

- Bioisosteric Replacement : The thioacetate group serves as a bioisostere for labile ester groups, reducing enzymatic hydrolysis while preserving electronic characteristics.

- Fluorine Effects : The CF3 group enhances binding to hydrophobic enzyme pockets and improves pharmacokinetic profiles by delaying oxidative metabolism.

- Dual Aryl Substitution : The p-tolyl and 3-(trifluoromethyl)phenyl groups create steric and electronic diversity, enabling multitarget engagement.

Recent studies on analogous imidazole-thioacetates have revealed inhibitory activity against DNA gyrase B (IC50 = 1.8 μM) and tubulin polymerization (IC50 = 0.64 μM), suggesting potential applications in antimicrobial and anticancer therapies. Molecular docking simulations indicate strong interactions with the ATP-binding pocket of DNA gyrase, mediated by hydrogen bonds with Asp73 and hydrophobic contacts with Val71.

Current Research Landscape and Scientific Interest

As of 2025, research on this compound focuses on three frontiers:

Synthetic Methodology :

Biological Evaluation :

- Antibacterial Activity : Against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 2–8 μg/mL, surpassing neomycin (MIC = 16 μg/mL).

- Antioxidant Capacity : Demonstrated ORAC values of 1,962–2,007 μmol TE/g, comparable to ascorbic acid.

- Anticancer Potential : Preliminary screens show 48% inhibition of A549 lung cancer cells at 10 μM concentration.

Computational Studies :

Properties

IUPAC Name |

ethyl 2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2S/c1-3-28-19(27)13-29-20-25-12-18(15-9-7-14(2)8-10-15)26(20)17-6-4-5-16(11-17)21(22,23)24/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGFKACJYWCKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:

Formation of Imidazole Core: : The imidazole ring is often constructed through a condensation reaction involving suitable aldehydes and amines.

Introduction of Substituents: : The p-tolyl and trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions.

Thioester Formation: : The thio group is introduced using thiol compounds under mild conditions, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production methods typically involve optimized conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and advanced purification methods like column chromatography are commonly employed to produce this compound at scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: : Reduction reactions may target the imidazole ring or the trifluoromethylphenyl group.

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethyl ester or thioether moieties.

Common Reagents and Conditions Used

Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides, nucleophiles like amines or alcohols.

Major Products Formed from These Reactions

Oxidation: : Formation of ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)sulfonyl)acetate.

Reduction: : Varied reduced derivatives depending on the reaction specifics.

Substitution: : Substituted ethyl esters or thioacetates depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds incorporating imidazole and trifluoromethyl groups exhibit notable anticancer properties. Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate has been evaluated for its efficacy against various cancer cell lines.

- Case Study: A study demonstrated that derivatives of imidazole, similar to this compound, showed significant inhibition of cancer cell proliferation. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer and melanoma cell lines, indicating strong antiproliferative activity .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent thioether formation.

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Imidazole Formation | Reacting appropriate aldehydes with amines under acidic conditions |

| 2 | Thioether Formation | Reaction with thiols in the presence of a base at elevated temperatures |

Physical Properties

Understanding the physical properties of this compound is essential for its application in drug formulation.

- Solubility: this compound exhibits moderate solubility in organic solvents, which is favorable for pharmaceutical applications .

Biological Research

Beyond its anticancer properties, this compound is being investigated for its potential roles in other biological pathways.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. The imidazole ring can coordinate with metal ions, affect enzyme activity, or modulate receptor functions. This molecular recognition ability is key to its activity, with pathways involving oxidative stress response, signal transduction, and metabolic regulation being typical examples.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several imidazole and benzimidazole derivatives. Key comparisons include:

Key Observations :

- Compared to benzimidazolone derivatives with sulfonyl groups , the target lacks a ketone oxygen, which may reduce hydrogen-bonding capacity but improve membrane permeability .

- The trifluoromethylphenyl substituent is shared with the patent compound in , suggesting shared applications in kinase inhibition or anticancer activity .

Physicochemical Properties

Analysis :

- The target’s higher molecular weight and lipophilicity (LogP ~4.2) suggest improved blood-brain barrier penetration compared to ’s compound .

- The sulfonyl group in derivatives increases polarity, favoring aqueous solubility but limiting membrane permeability .

Challenges :

- The thioacetate group may confer instability under physiological conditions, necessitating prodrug strategies.

- Synthetic complexity due to multiple aromatic substituents could limit scalability.

Biological Activity

Ethyl 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound classified as an imidazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. The unique structural features of this compound, including the imidazole ring and various substituents, suggest diverse pharmacological applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a p-tolyl group and a trifluoromethyl phenyl group, alongside an ethyl thioacetate moiety. These functional groups contribute to its biological activity, impacting its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Imidazole Ring | Central structure with potential for various substitutions |

| p-Tolyl Group | Enhances lipophilicity and may influence binding affinity |

| Trifluoromethyl Group | Imparts electronic effects, potentially enhancing biological activity |

| Ethyl Thioacetate Moiety | May contribute to reactivity and interaction with enzymes |

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. The presence of the imidazole moiety is significant, as imidazole derivatives are known for their roles in drug development, particularly in targeting inflammatory diseases and cancer.

Antimicrobial Properties

Research into the antimicrobial efficacy of this compound suggests it possesses notable antibacterial and antifungal properties. Imidazole derivatives have historically shown a broad spectrum of antimicrobial activity, making them valuable in developing new therapeutic agents.

Anticancer Activity

Imidazole derivatives have been investigated for their potential anticancer effects. The specific structure of this compound may allow it to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular pathways.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies on human cancer cell lines revealed that this compound could reduce cell viability significantly compared to control groups, indicating its potential as an anticancer agent.

Comparative Analysis

To further understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Phenyl-2-(p-tolyl)-1H-imidazole | Lacks thioacetate group | Varies from ethyl thioacetate derivative |

| Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetate | Lacks p-tolyl group | Potentially different binding affinity |

| 2-Mercapto-1-phenyl-5-(p-tolyl)-1H-imidazole | Contains free thiol group | Different reactivity and applications |

The comparative analysis highlights that the unique substitution pattern of this compound imparts distinct chemical and biological properties compared to other imidazole derivatives.

Q & A

Q. How can researchers validate molecular docking results experimentally?

- Methodology :

- Site-Directed Mutagenesis : Modify key residues in the protein’s active site (e.g., Arg120 in COX-2) and re-test binding affinity.

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

Contradiction & Optimization

Q. Why might identical synthetic protocols yield inconsistent product purity?

Q. How to reconcile conflicting bioactivity data across similar imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.